molecular formula C24H21FN4O3S2 B2728437 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 899735-90-1

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2728437
M. Wt: 496.58
InChI Key: AXDHTESEJJGKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H21FN4O3S2 and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Study : A study focused on synthesizing derivatives of 2-aminobenzothiazoles, closely related to the compound of interest, showed that some synthesized compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This suggests potential applications in designing new antimicrobial agents (Anuse et al., 2019).

Cancer Treatment

  • Anti-Lung Cancer Activity : Another study reported the synthesis of novel fluoro-substituted benzo[b]pyran compounds, which showed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer. This indicates the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

Protein Inhibitors

  • Mycobacterium tuberculosis GyrB Inhibitors : Research on thiazole-aminopiperidine hybrid analogues designed as inhibitors of the Mycobacterium tuberculosis GyrB ATPase assay demonstrated significant inhibition, suggesting a role in developing treatments for tuberculosis (Jeankumar et al., 2013).
  • VEGFR-2 Inhibitors : The development of substituted benzamides as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity highlights the potential of similar compounds in inhibiting specific protein targets for therapeutic purposes (Borzilleri et al., 2006).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S2/c25-18-8-11-21-22(15-18)33-24(27-21)29(16-19-5-1-2-12-26-19)23(30)17-6-9-20(10-7-17)34(31,32)28-13-3-4-14-28/h1-2,5-12,15H,3-4,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDHTESEJJGKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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